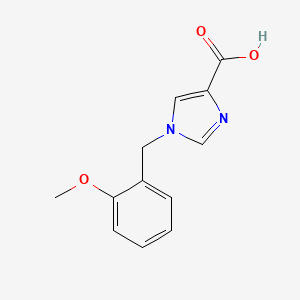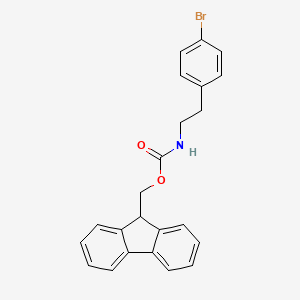
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Vue d'ensemble
Description
“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is a chemical compound with the CAS Number: 1344158-44-6 . It is used for R&D purposes and not for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is C23H20BrNO2 . The exact molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” are not explicitly mentioned in the searched resources. Its molecular weight is 422.31 .Applications De Recherche Scientifique
Fluorescence Sensing
- Selective Sensing of Chemicals: Synthesized fluorene compounds, related to (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate, have been used as fluorescent sensors for the detection of nitro compounds, metal cations, and amino acids. For example, a compound was shown to detect 2,4,6-Trinitrophenol (TNP) and Fe3+ with high sensitivity and low detection limits (Han et al., 2020).
Electronic and Optical Material Research
- Synthesis for Electro-Optical Materials: A study focused on the synthesis and characterisation of thiophene–fluorene π-conjugated derivatives, potentially used in electro-optical materials. These compounds, structurally similar to (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate, show promising applications in optoelectronics (Lukes et al., 2005).
Chemical Reaction Studies
- Studying Carbocations: Research on carbocations, including the 9-carbomethoxyfluoren-9-yl cation, provides insights into the kinetic stability and reaction mechanisms of related cations. These studies help understand the fundamental chemistry of fluorene derivatives (Johnston et al., 1993).
Host Materials for Organic Light-Emitting Diodes (OLEDs)
- Development of Host Materials for OLEDs: Novel compounds with fluorene units have been synthesized and characterized for their potential use as host materials in green phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal properties and high triplet energy, important for efficient OLED performance (Guichen et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition in Steel: A glycine derivative related to (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate was investigated as a corrosion inhibitor for carbon steel. This research highlights the potential of fluorene derivatives in protective applications (Chen, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHUKGQZFBKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



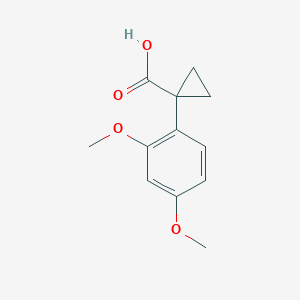
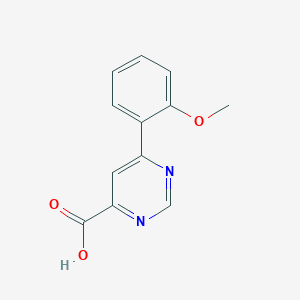
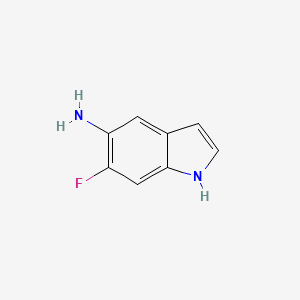
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
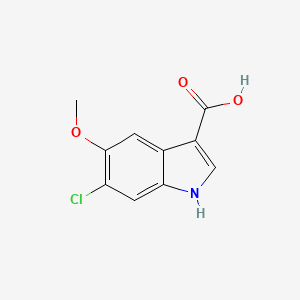
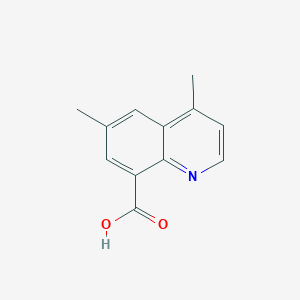
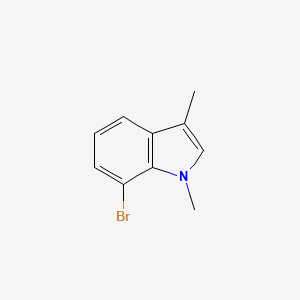
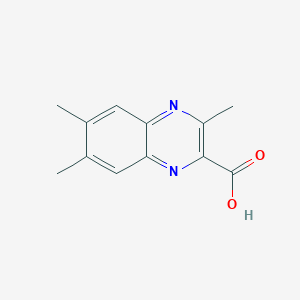
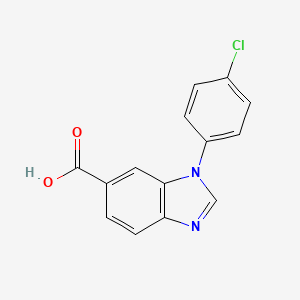
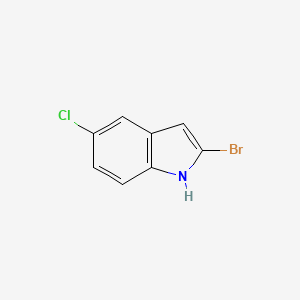
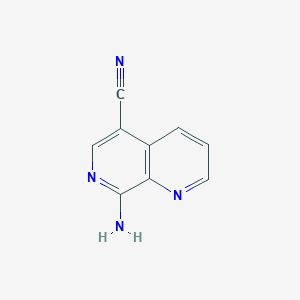
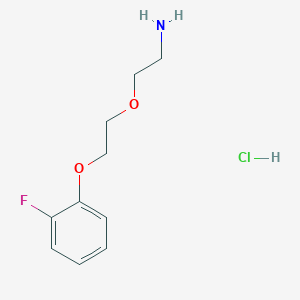
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
